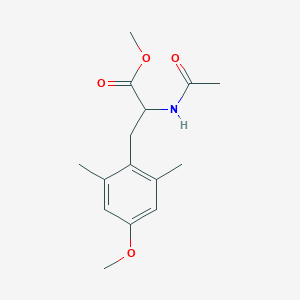

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate

CAS No.:

Cat. No.: VC13528719

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO4 |

|---|---|

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate |

| Standard InChI | InChI=1S/C15H21NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-7,14H,8H2,1-5H3,(H,16,17) |

| Standard InChI Key | HUFDLENBCDGMHA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)C)C)OC |

| Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)C)C)OC |

Introduction

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate is an organic compound that belongs to the class of amides and esters due to the presence of both acetamido and methyl ester functional groups. This compound is notable for its complex structure, which includes a methoxy-substituted dimethylphenyl moiety, making it a subject of interest in various scientific fields, including organic synthesis and medicinal chemistry.

Molecular Formula and Weight

-

Molecular Formula: Not explicitly provided in the search results, but it can be inferred from similar compounds.

-

Molecular Weight: Approximately 277.32 g/mol for a similar compound, methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate, suggesting a similar range for the propanoate derivative.

Synonyms and Identifiers

-

CAS Number: 126312-59-2 for a closely related compound, methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate .

-

Other Identifiers: Specific identifiers for this exact compound are not detailed in the search results.

Synthesis and Production

The synthesis of methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate typically involves several key steps, which may include the use of batch or continuous flow reactors to optimize yield and purity. The choice of reactor depends on the scale of production and desired efficiency.

Potential Applications

This compound is primarily used for research purposes and is not intended for direct consumption or use in pharmaceuticals without further modification. Its structural complexity allows it to interact with specific molecular targets within biological systems, making it useful in advancing chemical knowledge and technology.

Chemical Reactions

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate can undergo several types of chemical reactions:

-

Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

-

Reduction: Lithium aluminum hydride or sodium borohydride are typically employed as reducing agents.

-

Substitution Reactions: These might involve halogens or nucleophiles under specific conditions.

Data Table: Comparison of Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate | Not explicitly provided | Approximately 277.32 (similar compound) | 126312-59-2 (similar compound) |

| Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate | Not explicitly provided | Approximately 277.32 | 126312-58-1 |

| (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate | C13H17NO4 | 251.28 | 17355-24-7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume